molecular formula C25H26N2O8 B3641622 dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3641622
M. Wt: 482.5 g/mol
InChI Key: RKWATPUGSSGANV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. It also has an ester group (carboxylate), an ether group (dimethoxyphenyl), and a nitro group (nitrophenyl) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring would provide a planar, aromatic center to the molecule. The ester groups would likely add some degree of polarity to the molecule, while the ether and nitro groups could contribute to the overall stability of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ester groups and the potentially charged nitro group could make it relatively polar, which would affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is a drug or biologically active compound, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, if it contains a nitro group, it could potentially be explosive under certain conditions. Additionally, many organic compounds are flammable .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, research could be done to optimize its synthesis and to better understand its reactivity .

Properties

IUPAC Name

dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O8/c1-32-21-10-5-16(13-22(21)33-2)11-12-26-14-19(24(28)34-3)23(20(15-26)25(29)35-4)17-6-8-18(9-7-17)27(30)31/h5-10,13-15,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWATPUGSSGANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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